
(2-Fluoro-6-methylsulfanylphenyl)methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-methylsulfanylphenyl)methylurea is an organic compound that features a fluorine atom, a methylsulfanyl group, and a urea moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methylsulfanylphenyl)methylurea typically involves the reaction of 2-fluoro-6-methylsulfanylbenzylamine with an isocyanate or a carbodiimide. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methylsulfanylphenyl)methylurea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-6-methylsulfanylphenyl)methylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methylsulfanylphenyl)methylurea involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the methylsulfanyl group can enhance the binding affinity and specificity of the compound to its target. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylsulfonylpyridine: Similar in structure but contains a pyridine ring instead of a phenyl ring.
2-Fluoro-6-(methylsulfonyl)phenylamine: Similar but with an amine group instead of a urea moiety.
Uniqueness
(2-Fluoro-6-methylsulfanylphenyl)methylurea is unique due to the presence of both a fluorine atom and a methylsulfanyl group on the phenyl ring, combined with a urea moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
(2-fluoro-6-methylsulfanylphenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c1-14-8-4-2-3-7(10)6(8)5-12-9(11)13/h2-4H,5H2,1H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOXWKQBJKIZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1CNC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
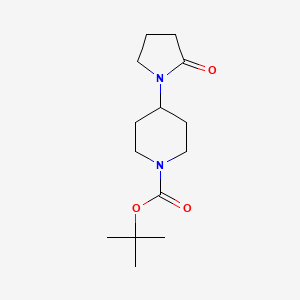
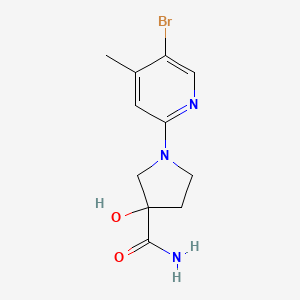
![3-Amino-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid;hydrochloride](/img/structure/B7049066.png)
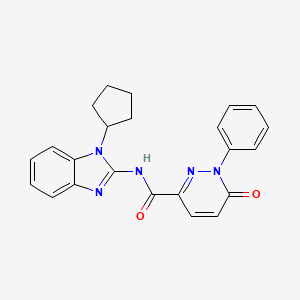
![3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-methylpropanenitrile](/img/structure/B7049077.png)
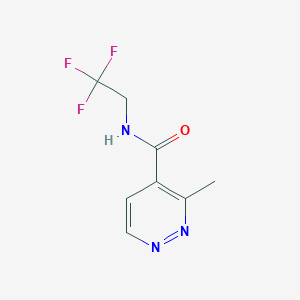
![1-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-(1,3-thiazol-4-ylmethyl)methanamine](/img/structure/B7049098.png)
![1-[[(2S)-1-acetyl-2,3-dihydroindole-2-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7049102.png)
![[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7049104.png)
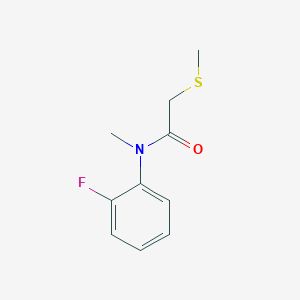
![5-[[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B7049131.png)
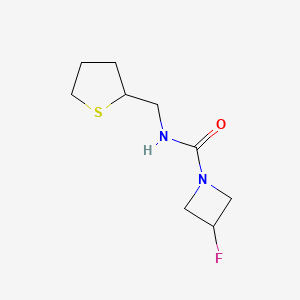
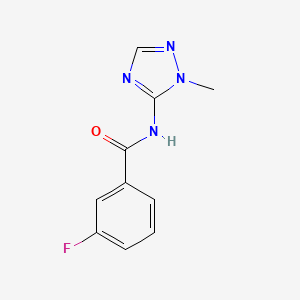
![3-[[2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B7049167.png)
